2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a cyanophenyl group, and a thiazolyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Etherification Reaction: The reaction between m-dichlorobenzene and p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether.
Acylation Reaction: The acylation of 3,4’-dichloro-diphenyl ether with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves controlled reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient conversion of raw materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(4-chlorophenoxy)acetophenone: Shares a similar chlorophenoxy group but differs in the acetamide and thiazolyl groups.
4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the cyanophenyl and thiazolyl groups.
Uniqueness
2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-14-5-7-15(8-6-14)24-10-17(23)22-18-21-16(11-25-18)13-3-1-12(9-20)2-4-13/h1-8,11H,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVZUFGTXVLKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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